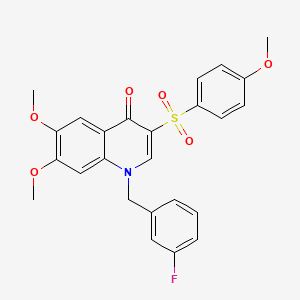

![molecular formula C11H5F3N4O2 B2553829 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile CAS No. 121065-97-2](/img/structure/B2553829.png)

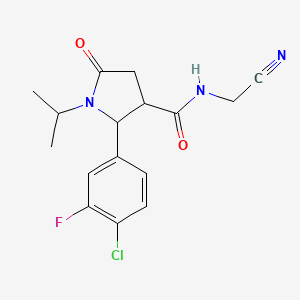

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile is a derivative of the 1,2,4-triazine class, which is known for its versatile chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group and the dioxo functionality suggests that this compound could exhibit unique electronic and steric characteristics that may influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of related 2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitriles has been described, where substituted derivatives are prepared through novel synthetic approaches . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities. The synthesis typically involves the use of aryl groups and the introduction of various substituents to the triazine ring, which can be further derivatized to yield a wide range of compounds.

Molecular Structure Analysis

The molecular structure of triazine derivatives can significantly influence their chemical and physical properties. For instance, the crystal structure of a related compound, 3,5-diamino-6-(2-methylphenyl)-1,2,4-triazine monohydrate, shows two conformers with distinct dihedral angles between the phenyl and triazine rings, which may affect the compound's reactivity . Such structural variations are crucial for understanding the behavior of these molecules under different conditions.

Chemical Reactions Analysis

The reactivity of 1,2,4-triazine derivatives towards various reagents has been extensively studied. For example, the behavior of 3-hydrazino-5,6-diphenyl-1,2,4-triazine towards π-acceptors activated carbonitriles has been investigated, leading to the formation of novel heterocyclic systems . These findings provide insights into the potential reactions that 3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile might undergo, such as interactions with electron-deficient reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structures. The presence of electron-withdrawing groups, such as the trifluoromethyl group, can affect the electron density distribution within the molecule, potentially altering its dipole moment, acidity, and reactivity . Additionally, the hydrogen-bonding capabilities, as seen in the crystal structure of related compounds, can influence solubility, melting points, and crystal packing .

Applications De Recherche Scientifique

Synthesis and Derivatives

- The compound has been involved in the synthesis of various derivatives. For example, Winternitz (1978) discussed the synthesis of 4-substituted 2-aryl-2,3,4,5-tetrahydro-5-imino-3-oxo-1,2,4-triazine-6-carbonitriles and some 3-thioxo-derivatives, showcasing its potential in creating a range of chemical structures Winternitz, 1978.

Chemical Reactivity

- The reactivity of this compound with organomagnesium halides was studied by Mustafa et al. (1971). They found that compounds like 6-Phenyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine react with phenylmagnesium bromide, indicating its reactivity and potential utility in chemical synthesis Mustafa et al., 1971.

Nucleoside Derivatives

- A study by Mansoub et al. (1976) explored the reaction of certain 3-thioxo-5-oxo-derivatives of 1,2,4-triazine with tetra-O-acetyl-α-D-glucopyranosyl bromide, showing the potential of these compounds in forming nucleoside derivatives Mansoub et al., 1976.

Potential Antineoplastic Activity

- Ibrahim et al. (1979) synthesized 6-substituted 3,5-dioxo- and 3-thioxo-5-oxo-2,3,4,5-tetrahydro-1,2,4-triazines to test for possible antineoplastic activity. While the compounds were found to be inactive against P-388 lymphocytic leukemia, this study highlights the exploration of these compounds in potential cancer treatments Ibrahim et al., 1979.

Synthesis Methods

- Researchers have developed various methods for synthesizing derivatives of 1,2,4-triazine. For instance, the synthesis of Pyrido[1,2-a][1,3,5]Triazine Derivatives was discussed by Khrustaleva et al. (2014), showcasing the versatility of this compound in synthesizing complex heterocyclic structures Khrustaleva et al., 2014.

Impurity Studies in Pharmaceuticals

- A study by Hou Zhongke (2011) focused on the synthesis and structural elucidation of an impurity in diclazuril, a derivative of 3,5-dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile, which is significant for improving pharmaceutical quality Hou Zhongke, 2011.

Propriétés

IUPAC Name |

3,5-dioxo-2-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F3N4O2/c12-11(13,14)6-2-1-3-7(4-6)18-10(20)16-9(19)8(5-15)17-18/h1-4H,(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCMSKKECUPGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)NC(=O)C(=N2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dioxo-2-[3-(trifluoromethyl)phenyl]-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl benzoate](/img/no-structure.png)

![2-(2-(2-fluorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2553750.png)

![3-(3-fluorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2553751.png)

![(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2553759.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2553761.png)

![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2553762.png)

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)

![1-[2-(4-Tert-butyl-1,3-oxazol-2-yl)pyrrolidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2553768.png)